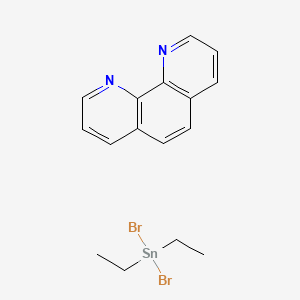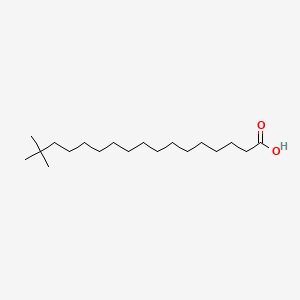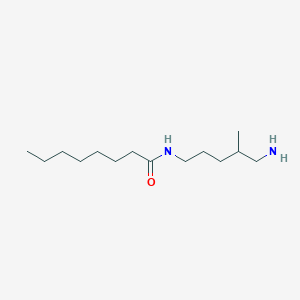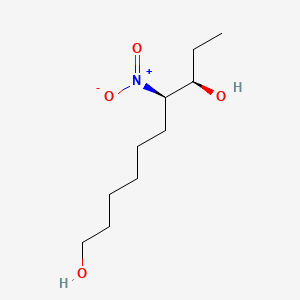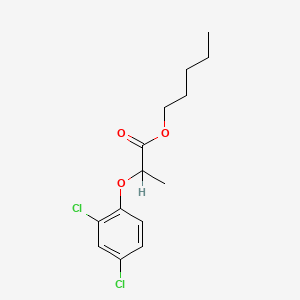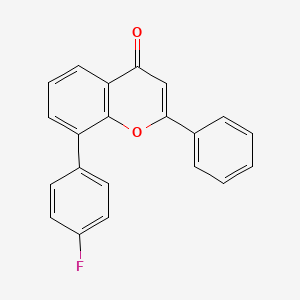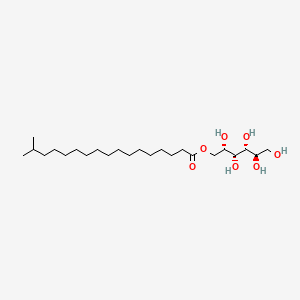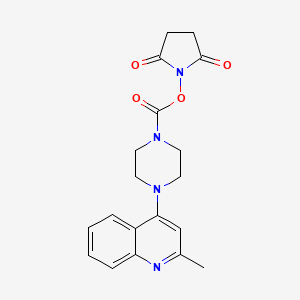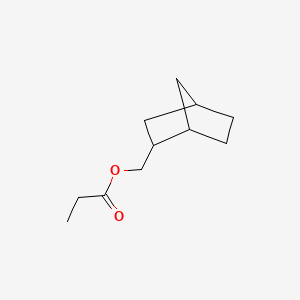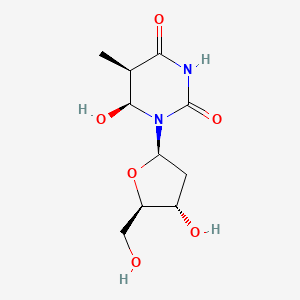
Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,6S)-5,6-Dihydro-6-hydroxythymidine is a derivative of thymidine, a nucleoside component of DNA This compound is characterized by the presence of hydroxyl groups at the 5 and 6 positions of the thymidine molecule, which significantly alters its chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5R,6S)-5,6-Dihydro-6-hydroxythymidine typically involves the reduction of thymidine using specific reducing agents. One common method includes the use of sodium borohydride (NaBH4) in an aqueous solution, which selectively reduces the double bond in the thymidine molecule to form the dihydro derivative .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction of thymidine to (5R,6S)-5,6-Dihydro-6-hydroxythymidine .
Types of Reactions:
Oxidation: (5R,6S)-5,6-Dihydro-6-hydroxythymidine can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 5,6-dihydroxy-5,6-dihydrothymidine derivatives with carbonyl groups.
Reduction: Fully saturated thymidine derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5R,6S)-5,6-Dihydro-6-hydroxythymidine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on nucleosides.
Biology: Investigated for its role in DNA repair mechanisms and its potential to induce mutations.
Medicine: Explored for its potential use in antiviral therapies and as a biomarker for oxidative DNA damage.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (5R,6S)-5,6-Dihydro-6-hydroxythymidine involves its incorporation into DNA, where it can cause structural distortions due to the presence of hydroxyl groups. These distortions can interfere with DNA replication and repair processes, leading to potential mutations. The compound can also act as a substrate for DNA repair enzymes, providing insights into the mechanisms of DNA damage recognition and repair .
Comparación Con Compuestos Similares
Thymidine: The parent compound, lacking the hydroxyl groups at the 5 and 6 positions.
5,6-Dihydrothymidine: A similar compound without the hydroxyl groups.
5-Hydroxymethyl-2’-deoxyuridine: Another nucleoside derivative with hydroxyl modifications.
Uniqueness: (5R,6S)-5,6-Dihydro-6-hydroxythymidine is unique due to its specific stereochemistry and the presence of hydroxyl groups, which significantly impact its chemical reactivity and biological interactions. This compound’s ability to induce DNA structural changes and its role in DNA repair mechanisms make it a valuable tool in scientific research .
Propiedades
Número CAS |
32926-52-6 |
|---|---|
Fórmula molecular |
C10H16N2O6 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
(5R,6S)-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5-,6+,7+,9-/m0/s1 |
Clave InChI |
YJLDZGKIGNIAQO-DJFHCUHBSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
CC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


